molecular formula C12H8FNO2 B11890819 6-(4-Fluorophenoxy)picolinaldehyde

6-(4-Fluorophenoxy)picolinaldehyde

Cat. No.: B11890819
M. Wt: 217.20 g/mol
InChI Key: HYCMHMFFUFIEFY-UHFFFAOYSA-N
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Description

6-(4-Fluorophenoxy)picolinaldehyde is a chemical compound with the molecular formula C12H8FNO2 and a molecular weight of 217.2 g/mol It is characterized by the presence of a fluorophenoxy group attached to a picolinaldehyde moiety

Preparation Methods

The synthesis of 6-(4-Fluorophenoxy)picolinaldehyde typically involves the reaction of 4-fluorophenol with picolinaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

6-(4-Fluorophenoxy)picolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-Fluorophenoxy)picolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of fluorescent probes for imaging and detection of biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenoxy)picolinaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

6-(4-Fluorophenoxy)picolinaldehyde can be compared with other similar compounds such as:

    Picolinaldehyde: Lacks the fluorophenoxy group, making it less versatile in certain chemical reactions.

    4-Fluorophenoxybenzaldehyde: Contains a benzaldehyde moiety instead of a picolinaldehyde moiety, leading to different reactivity and applications.

    6-(4-Chlorophenoxy)picolinaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom, which can affect its chemical properties and reactivity.

Properties

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

6-(4-fluorophenoxy)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H8FNO2/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-15)14-12/h1-8H

InChI Key

HYCMHMFFUFIEFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)F)C=O

Origin of Product

United States

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